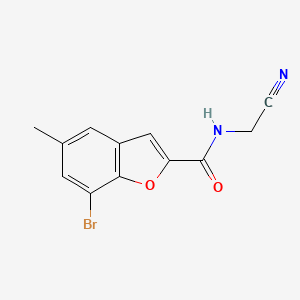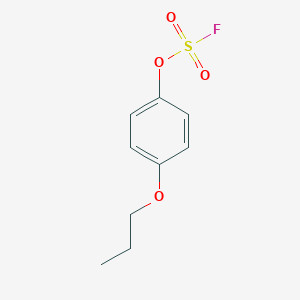
1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis of Novel Fluorophores : Research by Singh and Singh (2008) involved the synthesis of novel fluorophores, including compounds related to naphthalene and benzyl derivatives. These compounds demonstrated strong fluorescence signals in the UV-visible region, suggesting potential applications in labeling and detection techniques in biological systems (Singh & Singh, 2008).
Synthesis of Mono- and Difluoronaphthoic Acids : The synthesis of various fluorinated naphthoic acids was described by Tagat et al. (2002). These compounds are structurally related to the target compound and are noted for their utility in forming biologically active aryl carboxamides (Tagat et al., 2002).
Pyridonecarboxylic Acids as Antibacterial Agents : Egawa et al. (1984) explored the synthesis and antibacterial activity of various pyridonecarboxylic acids, including those with fluoro and naphthyl components. These compounds were found to have significant antibacterial properties, indicating potential applications in the development of new antibiotics (Egawa et al., 1984).
Development of Fluorescent Chemodosimeters : Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units with high selectivity and sensitivity for detecting Zn2+ ions. The research suggests potential applications in metal ion detection and development of molecular-level logic gates (Azadbakht & Keypour, 2012).
Organic Field Effect Transistors : Peng and Li (2018) studied naphthalene tetracarboxylic diimides derivatives, including those with fluorobenzyl groups. These compounds showed promise in fabricating organic field effect transistors (OFETs) with high electron mobility, indicating potential applications in electronic devices (Peng & Li, 2018).
Aromatic Polyamides with Naphthalene Structures : Hsiao and Chu (1997) synthesized aromatic polyamides based on naphthalene structures. These materials exhibited high thermal stability and solubility in polar solvents, suggesting applications in advanced material science (Hsiao & Chu, 1997).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-20-12-4-2-8-17(20)15-26-14-6-11-19(23(26)28)22(27)25-21-13-5-9-16-7-1-3-10-18(16)21/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKRKQVUIYUTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


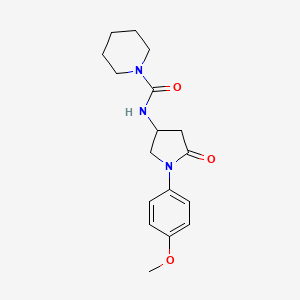


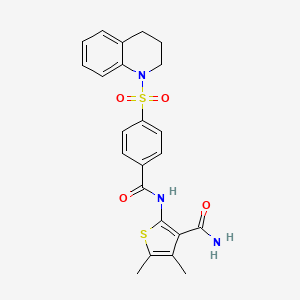

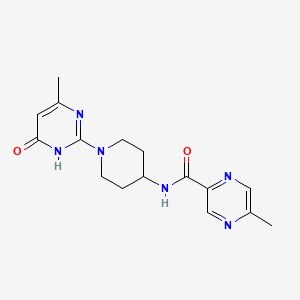


![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)
